2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of multiple aromatic rings and functional groups. The presence of bromine, chlorine, and phenyl groups in the structure suggests potential reactivity at these sites .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo various reactions. For example, they can undergo O-alkylation in the presence of metal salts .Scientific Research Applications
Synthesis and Cytotoxicity
Amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines, related to the compound , followed by cyclodehydration, led to novel polycarbo-substituted imidazo[1,2-c]quinazolines. These were screened for in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells, showing potential in cancer research (Khoza, Makhafola, & Mphahlele, 2015).
Halogenation and Isoquinoline Synthesis
The compound's derivatives can undergo unexpected transformations in reactions involving halogenation. For instance, a three-component reaction involving 2-alkynylbenzaldoximes and α,β-unsaturated carbonyl compounds with bromine or iodine monochloride can yield 2-(4-halo-isoquinolin-1-yl)ethanol derivatives (Ye, Gao, & Wu, 2010).
Fluorescence Studies
N-aryl-2-aminoquinolines, similar to the compound in focus, have been synthesized and studied for their luminescence properties. Findings suggest that factors like substituent groups, hydrogen bonding, and excited-state intramolecular proton transfer significantly influence the fluorescence quantum yields of these compounds (Hisham et al., 2019).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and tested for antimicrobial activity. For instance, quinoline-pyrazoline-based coumarinyl thiazole derivatives demonstrated significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Ansari & Khan, 2017).
Catalysis in Organic Synthesis
Cobalt-promoted dimerization of aminoquinoline benzamides, which are structurally similar to the compound , has been explored. These reactions, proceeding in ethanol and using oxygen as a terminal oxidant, show the compound's utility in facilitating organic synthesis (Grigorjeva & Daugulis, 2015).
Synthesis of Heterocyclic Compounds
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, syntheses involving Schiff bases of 2-methyl-3-aminoquinazolin-4(3H)-ones have been reported, with diverse biological activities like antimicrobial, analgesic, anti-inflammatory, and antihelmintic (Sahu et al., 2008).
Mechanism of Action
Target of Action
Many quinoline and indole derivatives are known to bind with high affinity to multiple receptors , which could be the case for “2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol”.
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
Many indole derivatives are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Properties
IUPAC Name |
2-[[6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrClN3O/c33-22-11-13-28-26(17-22)30(21-9-5-2-6-10-21)31(32(37-28)35-15-16-38)29-19-24(20-7-3-1-4-8-20)25-18-23(34)12-14-27(25)36-29/h1-14,17-19,38H,15-16H2,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDEXBNUBNTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)N=C4NCCO)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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